1-(4-ethylphenyl)-3-hydroxy-4-(4-methylbenzenesulfonyl)-5-[4-(methylsulfanyl)phenyl]-2,5-dihydro-1H-pyrrol-2-one
Description
The compound 1-(4-ethylphenyl)-3-hydroxy-4-(4-methylbenzenesulfonyl)-5-[4-(methylsulfanyl)phenyl]-2,5-dihydro-1H-pyrrol-2-one belongs to the class of 3-hydroxy-pyrrol-2-one derivatives, which are characterized by a five-membered lactam ring with diverse substituents. The target molecule features a unique combination of substituents: a 4-ethylphenyl group at position 1, a 4-methylbenzenesulfonyl group at position 4, and a 4-(methylsulfanyl)phenyl group at position 5. These substituents contribute to its electronic, steric, and solubility properties, distinguishing it from related analogs .
Properties
IUPAC Name |
1-(4-ethylphenyl)-4-hydroxy-3-(4-methylphenyl)sulfonyl-2-(4-methylsulfanylphenyl)-2H-pyrrol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO4S2/c1-4-18-7-11-20(12-8-18)27-23(19-9-13-21(32-3)14-10-19)25(24(28)26(27)29)33(30,31)22-15-5-17(2)6-16-22/h5-16,23,28H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSNIJMCUTXHOOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(C(=C(C2=O)O)S(=O)(=O)C3=CC=C(C=C3)C)C4=CC=C(C=C4)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-ethylphenyl)-3-hydroxy-4-(4-methylbenzenesulfonyl)-5-[4-(methylsulfanyl)phenyl]-2,5-dihydro-1H-pyrrol-2-one involves multiple steps. One common method includes the reaction of 4-ethylphenylamine with 4-methylbenzenesulfonyl chloride to form an intermediate sulfonamide. This intermediate is then reacted with 4-(methylsulfanyl)benzaldehyde under specific conditions to form the final product .
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
1-(4-ethylphenyl)-3-hydroxy-4-(4-methylbenzenesulfonyl)-5-[4-(methylsulfanyl)phenyl]-2,5-dihydro-1H-pyrrol-2-one undergoes various chemical reactions including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while reduction of the sulfonyl group results in a sulfide .
Scientific Research Applications
1-(4-ethylphenyl)-3-hydroxy-4-(4-methylbenzenesulfonyl)-5-[4-(methylsulfanyl)phenyl]-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-ethylphenyl)-3-hydroxy-4-(4-methylbenzenesulfonyl)-5-[4-(methylsulfanyl)phenyl]-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Substituent-Driven Properties of Pyrrol-2-one Derivatives
*Calculated based on molecular formulas.
Key Observations :
- Electron-Withdrawing Groups (EWGs) : Compounds with EWGs like trifluoromethoxy (Compound 23) and trifluoromethyl (Compound 25) exhibit moderate melting points (205–248°C) but lower yields (9–32%) due to steric and electronic challenges during synthesis .
- Bulky Substituents : The tert-butyl group in Compound 20 increases steric bulk, leading to a high melting point (263–265°C) and improved yield (62%) .
- Sulfur-Containing Groups : The target compound’s methylbenzenesulfonyl and methylsulfanyl groups likely enhance solubility in polar solvents compared to fluorinated analogs, though melting point data are unavailable for direct comparison.
Key Observations :
- The target compound’s synthesis likely requires specialized steps for introducing the sulfonyl and sulfanyl groups, which may involve sulfonation or nucleophilic substitution reactions.
- Fluorinated analogs (e.g., Compounds 23, 25) are synthesized via aldehyde condensations, but yields vary significantly based on substituent reactivity .
- The thiophene-containing analog employs a chemoselective cross-coupling strategy, highlighting the versatility of pyrrol-2-one synthesis .
Spectroscopic and Computational Analysis
NMR and Electronic Properties
- NMR Shifts : demonstrates that substituents alter chemical shifts in specific regions (e.g., positions 29–36 and 39–44). The target compound’s sulfonyl and sulfanyl groups are expected to induce downfield shifts in proton and carbon NMR spectra due to their electron-withdrawing nature .
- Computational Tools: Software like Multiwfn (for electron density analysis) and SHELX (for crystallography) can model noncovalent interactions (e.g., hydrogen bonds, steric effects) influenced by the sulfonyl group .
Biological Activity
The compound 1-(4-ethylphenyl)-3-hydroxy-4-(4-methylbenzenesulfonyl)-5-[4-(methylsulfanyl)phenyl]-2,5-dihydro-1H-pyrrol-2-one is a complex organic molecule with significant potential in medicinal chemistry and other biological applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrrole core with various substituents that enhance its biological activity. Its molecular formula is , with a molecular weight of approximately 409.43 g/mol . The structural complexity allows for diverse interactions with biological targets.
Structural Characteristics
| Feature | Description |
|---|---|
| Core Structure | Pyrrole derivative |
| Functional Groups | Hydroxy, sulfonyl, methylthio, ethylphenyl |
| Molecular Formula | |
| Molecular Weight | 409.43 g/mol |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets , including enzymes and receptors. The presence of the hydroxy group enhances solubility and potential interactions with target sites, while the sulfonyl group may facilitate binding through electrostatic interactions.
Potential Mechanisms
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, modulating their activity and affecting metabolic pathways.
- Receptor Modulation : It could interact with specific receptors, influencing signaling pathways related to neuroprotection or anti-inflammatory responses.
Antitumor Activity
Research indicates that compounds with similar structures have shown promising antitumor properties . For instance, sulfonamide analogs have demonstrated effectiveness against various cancer cell lines by inducing apoptosis and inhibiting tumor growth .
Neuroprotective Effects
Preliminary studies suggest that derivatives of this compound may exhibit neuroprotective effects , particularly in models of neurodegenerative diseases. This activity could be linked to its ability to modulate dopaminergic signaling pathways, as seen in related compounds that act selectively on dopamine receptors .
Anti-inflammatory Properties
Compounds featuring similar functional groups have been noted for their anti-inflammatory effects. The sulfonyl group can enhance the compound's ability to inhibit inflammatory mediators, which is critical in treating conditions like arthritis or other inflammatory disorders.
Case Studies and Research Findings
Several studies have explored the biological activities of pyrrole derivatives similar to the compound :
-
Dopamine Receptor Interaction :
- A study highlighted a compound structurally related to our target that acted as a selective agonist for the D3 dopamine receptor, promoting neuroprotection in dopaminergic neurons derived from iPSCs .
- The compound displayed an EC50 value of 710 nM for D3R-mediated β-arrestin recruitment, indicating significant receptor engagement.
- Antitumor Efficacy :
-
Comparative Analysis :
- A comparative study evaluated several pyrrole derivatives for their biological activities and found that those with specific substitutions exhibited enhanced antimicrobial and anti-inflammatory properties compared to others.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
